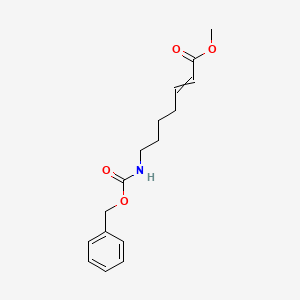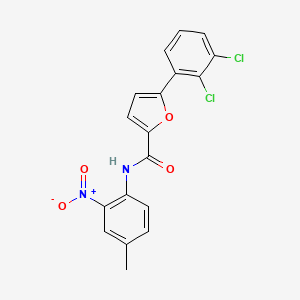
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the pyrazole ring, along with a butanoic acid side chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromine and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents (RMgX)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Azides, nitriles, organometallic derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid
- 2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)butanoic acid
- 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C8H11BrN2O2 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
2-(4-bromo-5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DAZAZIWBLDYTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1C(=C(C=N1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456129.png)



![4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B12456153.png)
![N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
